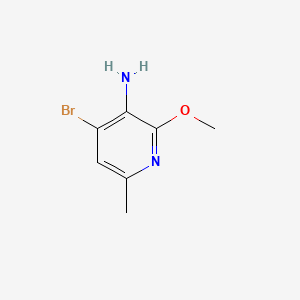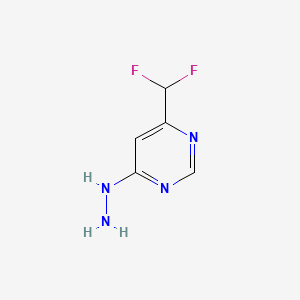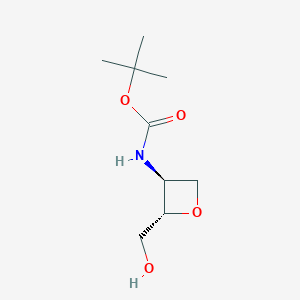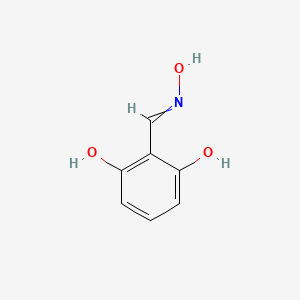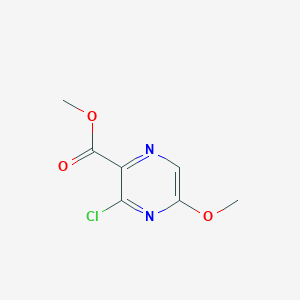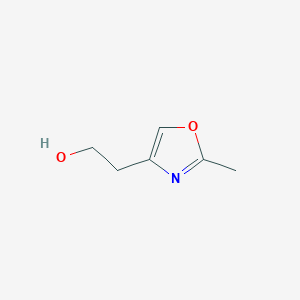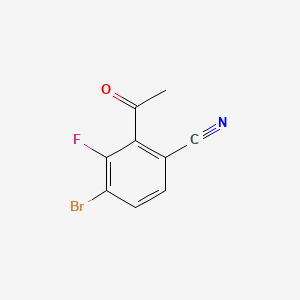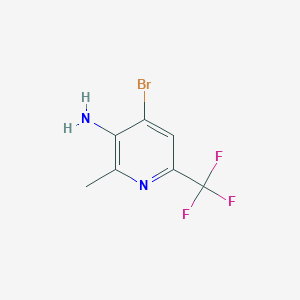
Methyl 6-methyl-5-nitronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methyl-5-nitronicotinate: is an organic compound belonging to the class of nitro-substituted nicotinates It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a methyl group, and the hydrogen atom at the 5-position is replaced by a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-5-nitronicotinate typically involves the esterification of 6-methyl-5-nitronicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methyl-5-nitronicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The reaction proceeds to form the ester, this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is 6-methyl-5-aminonicotinate.
Substitution: Depending on the nucleophile used, various substituted nicotinates can be formed.
Aplicaciones Científicas De Investigación
Methyl 6-methyl-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 6-methyl-5-nitronicotinate involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Methyl 6-fluoro-5-nitronicotinate: Similar structure but with a fluorine atom at the 6-position instead of a methyl group.
Methyl 6-chloro-5-nitronicotinate: Contains a chlorine atom at the 6-position.
Methyl 6-amino-5-nitronicotinate: Has an amino group at the 6-position instead of a methyl group.
Uniqueness: Methyl 6-methyl-5-nitronicotinate is unique due to the presence of both a methyl group and a nitro group on the nicotinate structure. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds. The methyl group enhances lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C8H8N2O4 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
methyl 6-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(10(12)13)3-6(4-9-5)8(11)14-2/h3-4H,1-2H3 |
Clave InChI |
GWPVWCDNEPOCNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


